molecular formula C20H17N B14315251 9H-Fluoren-9-amine, N-(4-methylphenyl)- CAS No. 109938-62-7

9H-Fluoren-9-amine, N-(4-methylphenyl)-

Cat. No.: B14315251
CAS No.: 109938-62-7
M. Wt: 271.4 g/mol
InChI Key: PRVRGEHNDCXJAJ-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorene (B118485) Scaffolds in Molecular Design

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a privileged structure in molecular design due to its rigid, planar, and highly conjugated π-system. mdpi.com This framework exhibits excellent thermal stability and is known for its characteristic violet fluorescence. nih.gov These intrinsic electronic and photophysical properties make fluorene derivatives exceptionally valuable in the development of advanced materials. nih.gov They are extensively used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells, where they can function as emissive layers or efficient charge-transporting materials. nih.gov

Beyond materials science, the fluorene motif is a cornerstone in medicinal chemistry. Its rigid structure can serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing interactions with biological targets. Consequently, fluorene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. nih.gov The versatility of the fluorene core is further enhanced by the reactivity of its various positions, particularly the C2, C7, and the benzylic C9 positions, allowing for facile functionalization to fine-tune its properties for specific applications. researchgate.net

Overview of N-Functionalized Fluorene Derivatives: Structural and Chemical Prominence

The N-aryl substituted derivatives, such as 9H-Fluoren-9-amine, N-(4-methylphenyl)-, are of particular interest. The nitrogen atom and its aryl substituent can modulate the electronic properties of the fluorene core, impacting its fluorescence and charge-transport capabilities. Furthermore, the bulky nature of the 9-amino-fluorenyl group has been exploited in asymmetric synthesis, where it can serve as a chiral auxiliary or a protecting group that prevents racemization of adjacent stereocenters. The synthesis of these compounds is typically achieved through the reduction of the corresponding fluoren-9-imine or via nucleophilic substitution of a 9-halofluorene with an appropriate amine, highlighting their accessibility and prominence in synthetic organic chemistry.

While specific experimental data for 9H-Fluoren-9-amine, N-(4-methylphenyl)- is not widely reported in the literature, its properties can be inferred from its structure and the well-documented chemistry of related compounds. It is structurally the reduced form of N-(9H-Fluoren-9-ylidene)-4-methylaniline, an imine synthesized through the condensation of 9-fluorenone (B1672902) and 4-methylaniline. nih.gov The study of such N-aryl-9-aminofluorenes continues to be an active area of research, driven by their potential in creating novel functional molecules.

Physicochemical Properties

Detailed experimental data for 9H-Fluoren-9-amine, N-(4-methylphenyl)- is scarce. However, properties can be calculated or estimated based on its molecular structure. For reference, crystallographic data for its corresponding oxidized imine form, N-(9H-Fluoren-9-ylidene)-4-methylaniline, is available and provides insight into the molecular geometry. nih.gov

Table 1: Calculated Physicochemical Properties of 9H-Fluoren-9-amine, N-(4-methylphenyl)-

Property Value
Molecular Formula C₂₀H₁₇N
Molecular Weight 271.36 g/mol
IUPAC Name N-(p-tolyl)-9H-fluoren-9-amine
Physical State Not Available (Expected: Solid)
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available

Table 2: Experimental Crystal Structure Data for N-(9H-Fluoren-9-ylidene)-4-methylaniline nih.gov

Property Value
Molecular Formula C₂₀H₁₅N
Molecular Weight 269.33 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 5.6423 Å, b = 12.187 Å, c = 21.310 Å
Dihedral Angle 71.1° (between benzene (B151609) ring and fluoren-9-imine unit)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109938-62-7

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

N-(4-methylphenyl)-9H-fluoren-9-amine

InChI

InChI=1S/C20H17N/c1-14-10-12-15(13-11-14)21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20-21H,1H3

InChI Key

PRVRGEHNDCXJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of N Substituted 9h Fluoren 9 Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Advanced NMR Techniques (e.g., DEPT-135, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While standard ¹H and ¹³C NMR provide essential information, advanced techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) and two-dimensional (2D) NMR are indispensable for unambiguous structural assignment.

A DEPT-135 experiment for N-(4-methylphenyl)-9H-fluoren-9-amine would be instrumental in differentiating between the various types of carbon atoms based on the number of attached protons. In a hypothetical DEPT-135 spectrum, one would expect to observe:

Positive signals corresponding to methine (CH) and methyl (CH₃) carbons. This would include the carbons of the fluorenyl backbone and the methyl group on the p-tolyl substituent.

A negative signal for any methylene (B1212753) (CH₂) carbons, which are absent in this particular structure.

The absence of signals for quaternary carbons, such as the C9 carbon of the fluorene (B118485) ring and the ipso-carbons of the aromatic rings.

To further elucidate the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, highlighting the connectivity within the aromatic rings of the fluorene and p-tolyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments.

Carbon Type Expected DEPT-135 Signal Example Carbons
Methine (CH)PositiveAromatic C-H on fluorene and tolyl rings
Methyl (CH₃)Positive-CH₃ on tolyl group
Methylene (CH₂)NegativeNone in this molecule
Quaternary (C)AbsentC9 of fluorene, ipso-carbons

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N-(4-methylphenyl)-9H-fluoren-9-amine, the IR spectrum would exhibit several key absorption bands that confirm its structure. The presence of the N-H bond in the secondary amine is a crucial diagnostic feature.

Key expected vibrational frequencies include:

N-H Stretch: A characteristic peak for a secondary amine would typically appear in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Aromatic C-H Stretch: Multiple sharp bands are expected above 3000 cm⁻¹, characteristic of the C-H stretching vibrations in the aromatic rings of the fluorene and p-tolyl moieties.

Aliphatic C-H Stretch: A signal corresponding to the methyl group's C-H stretch would be observed in the 2850-2960 cm⁻¹ range.

C=C Aromatic Ring Stretch: Several bands in the 1450-1600 cm⁻¹ region would indicate the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-N Stretch: The stretching vibration of the aryl-amine C-N bond is expected to appear in the 1250-1360 cm⁻¹ region.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Secondary Amine)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch (-CH₃)2850 - 2960
C=C Aromatic Stretch1450 - 1600
C-N Stretch1250 - 1360

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of a molecule with a high degree of accuracy. This allows for the determination of its elemental composition, a critical step in confirming the identity of a newly synthesized compound.

For 9H-Fluoren-9-amine, N-(4-methylphenyl)-, which has a molecular formula of C₂₀H₁₇N, the expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. HRMS analysis, for instance using an electrospray ionization (ESI) source, would be expected to show a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) that corresponds precisely to the calculated exact mass of C₂₀H₁₈N⁺. The high accuracy of the measurement (typically to within a few parts per million) allows for the confident differentiation from other potential molecular formulas.

Ion Molecular Formula Calculated Exact Mass Observed m/z (Hypothetical)
[M+H]⁺C₂₀H₁₈N⁺272.1434272.1432

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The fluorene ring system is known for its characteristic electronic absorption spectra.

Transition Type Expected Absorption Region (nm) Chromophore
π → π*250 - 350Fluorene and p-tolyl aromatic rings

Computational Chemistry and Theoretical Investigations of 9h Fluoren 9 Amine, N 4 Methylphenyl

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a standard method for predicting the ground-state properties of organic molecules with a good balance of accuracy and computational cost.

The fluorene (B118485) moiety itself is a rigid and planar system. However, the N-(4-methylphenyl) group can rotate relative to the fluorenyl group around the C9-N bond. This rotation gives rise to different conformers with varying energies. Computational studies on similar fluorene derivatives have shown that the dihedral angle between the fluorene unit and the attached aryl ring is a critical factor in determining the molecule's electronic properties. For instance, in the related compound N-(4-Chlorophenyl)-9H-fluoren-9-imine, the dihedral angle between the fluorene moiety and the chlorophenyl ring is 64.59 (6)°. researchgate.net In N-(9H-Fluoren-9-ylidene)-4-methylaniline, this dihedral angle is reported to be 71.1 (3)°. nih.gov

A conformational analysis of 9H-Fluoren-9-amine, N-(4-methylphenyl)- would involve systematically rotating the N-(4-methylphenyl) group and calculating the energy at each step to identify the global minimum energy conformation. This analysis is typically performed using a functional like B3LYP with a suitable basis set, such as 6-31G(d,p) or larger. The results of such a study would likely reveal a non-planar arrangement to be the most stable, minimizing steric hindrance between the hydrogen atoms of the fluorene and the tolyl groups.

Table 1: Predicted Structural Parameters for 9H-Fluoren-9-amine, N-(4-methylphenyl)- from DFT Calculations (Hypothetical Data)

ParameterValue
C9-N Bond Length~1.40 Å
N-C(tolyl) Bond Length~1.42 Å
C9-N-C(tolyl) Bond Angle~120°
Fluorene-Tolyl Dihedral Angle60-80°

This table presents hypothetical yet plausible data based on typical values for similar molecular structures.

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The magnetic shielding tensors can be calculated to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus, providing a stringent test of the accuracy of the computed structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic transitions and photophysical properties of 9H-Fluoren-9-amine, N-(4-methylphenyl)-, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state energies and properties.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. For fluorene-based donor-acceptor systems, TD-DFT has been successfully used to interpret their electronic absorption spectra. nih.gov The nature of the electronic transitions, such as n→π* or π→π, can be determined by analyzing the molecular orbitals involved. For 9H-Fluoren-9-amine, N-(4-methylphenyl)-, the lowest energy transitions are expected to be of π→π character, involving the delocalized π-systems of the fluorene and tolyl moieties.

Table 2: Predicted Electronic Transitions for 9H-Fluoren-9-amine, N-(4-methylphenyl)- from TD-DFT Calculations (Hypothetical Data)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~350> 0.1HOMO → LUMO (π→π)
S₀ → S₂~300> 0.1HOMO-1 → LUMO (π→π)

This table presents hypothetical yet plausible data based on typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. The HOMO-LUMO gap can also be related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to a longer wavelength of absorption.

For 9H-Fluoren-9-amine, N-(4-methylphenyl)-, the HOMO-LUMO gap would be calculated from the energies of these orbitals obtained from the DFT ground-state calculation. The magnitude of the gap will be influenced by the degree of conjugation and the dihedral angle between the fluorene and tolyl rings.

Visualizing the spatial distribution of the HOMO and LUMO provides valuable insights into the reactive sites of the molecule.

HOMO: The HOMO is the orbital from which an electron is most easily removed, and its distribution indicates the regions of the molecule that are most likely to act as an electron donor (nucleophilic sites). In 9H-Fluoren-9-amine, N-(4-methylphenyl)-, the HOMO is expected to be localized primarily on the electron-rich N-(4-methylphenyl)amino group and the fluorene π-system.

LUMO: The LUMO is the orbital that most readily accepts an electron, and its distribution highlights the regions of the molecule that are most likely to act as an electron acceptor (electrophilic sites). The LUMO is anticipated to be distributed predominantly over the fluorene moiety, which acts as the primary electron-accepting unit in this system.

This distribution of frontier orbitals is characteristic of donor-π-acceptor systems, where the HOMO is on the donor and the LUMO is on the acceptor, facilitating intramolecular charge transfer upon excitation.

Table 3: Calculated Frontier Molecular Orbital Energies and Gap for 9H-Fluoren-9-amine, N-(4-methylphenyl)- (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-5.5 to -5.0
LUMO-2.0 to -1.5
HOMO-LUMO Gap (ΔE)3.5 to 4.0

This table presents hypothetical yet plausible data based on typical values for similar molecular structures.

Investigation of Electronic and Steric Effects on Molecular Structure and Reactivity

Computational studies on fluorene derivatives are instrumental in understanding how electronic and steric factors influence their molecular geometry and chemical reactivity. For 9H-Fluoren-9-amine, N-(4-methylphenyl)-, the molecular structure is largely defined by the spatial arrangement of the planar fluorene system and the N-linked 4-methylphenyl (p-tolyl) group. The dihedral angle between the fluorene moiety and the phenyl ring is a critical parameter. In a related compound, N-(9H-Fluoren-9-ylidene)-4-methylaniline, this angle is reported to be 71.1 (3)°. nih.gov While the bonding at the 9-position is different (an imine C=N bond versus an amine C-N bond), this provides an insight into the likely non-coplanar arrangement in the target molecule due to steric hindrance.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Fluorene-based molecular materials are a significant class of compounds investigated for their nonlinear optical (NLO) properties, which are valuable for applications in photonics and optoelectronics. ru.nl Their V-shaped geometry and extensive π-conjugation provide an excellent platform for engineering materials with high NLO responses. ru.nl The NLO properties of molecules like 9H-Fluoren-9-amine, N-(4-methylphenyl)- arise from the interaction of the molecule's electron cloud with the oscillating electric field of intense light, leading to phenomena like second-harmonic generation (SHG). researchgate.net

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that are prerequisites for understanding a molecule's NLO response. The permanent dipole moment is a measure of the asymmetry of the molecular charge distribution. Polarizability describes the ease with which the electron cloud can be distorted by an external electric field. Both can be reliably calculated using quantum chemical methods like DFT.

These calculations provide the components of the dipole moment vector (µx, µy, µz) and the polarizability tensor (αxx, αyy, αzz, etc.), from which the total magnitudes are derived. The results are crucial for interpreting the relationship between molecular structure and electronic properties.

Table 1: Illustrative Calculated Electronic Properties for a Fluorene Derivative The following data is representative of typical computational outputs for fluorene-based amines and is for illustrative purposes.

PropertyComponentCalculated ValueUnit
Dipole Moment (μ) µx1.25Debye
µy0.85Debye
µz-0.40Debye
μ_total 1.56 Debye
Polarizability (α) αxx210.5a.u.
αyy185.2a.u.
αzz150.8a.u.
<α> 182.2 a.u.

The most critical parameter for second-order NLO activity is the first hyperpolarizability (β), also known as the second-order nonlinear polarizability. nih.gov A large β value is a key target in the molecular engineering of NLO materials. nih.gov For molecules to exhibit a significant β, they must be non-centrosymmetric. nih.gov

Hyper-Rayleigh Scattering (HRS) is a powerful experimental technique used to measure the first hyperpolarizability of molecules in solution. unlv.edu Unlike the more traditional Electric Field-Induced Second Harmonic Generation (EFISHG) method, HRS does not require a static electric field to align the molecules and can be used for a wider variety of compounds, including nonpolar and ionic species. utwente.nl The intensity of the scattered light at twice the frequency of the incident light in an HRS experiment is directly proportional to the orientational average of the square of the hyperpolarizability tensor components. utwente.nl Computational methods are used to calculate the static and frequency-dependent components of the β tensor (βxxx, βxyy, βzzz, etc.) to predict the NLO activity and to complement experimental HRS data. nih.gov

Molecular Docking Studies for Binding Interactions with Molecular Targets (Focus on Mechanism)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in rational drug design for predicting the binding affinity and interaction mechanism of a potential drug candidate with its biological target. nih.govresearchgate.net

For a compound like 9H-Fluoren-9-amine, N-(4-methylphenyl)-, molecular docking could be employed to investigate its potential as an inhibitor for a specific enzyme or a ligand for a cellular receptor. The mechanism of the docking process involves two main steps: sampling of conformational space and scoring of the generated poses.

First, the software explores a vast number of possible orientations and conformations of the ligand within the binding site of the target protein. Then, a scoring function is used to estimate the binding free energy for each pose. nih.gov Lower binding energy scores typically indicate more favorable and stable interactions.

The mechanism of binding is elucidated by analyzing the specific intermolecular interactions between the ligand and the protein's amino acid residues. Key interactions that contribute to binding affinity include:

Hydrogen Bonding: The amine (-NH-) group in the compound can act as a hydrogen bond donor, while the nitrogen atom itself can be an acceptor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are critical for specificity and affinity. d-nb.info

Hydrophobic Interactions: The aromatic rings of the fluorene and p-tolyl groups are hydrophobic and can form favorable interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine within the binding pocket. nih.gov

π-π Stacking: The planar, aromatic fluorene system can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.

By identifying the key residues involved in binding and the nature of the forces at play, docking studies provide a mechanistic rationale for the molecule's potential biological activity and guide further structural optimization. d-nb.infosemanticscholar.org

Derivatization and Advanced Functionalization Strategies of N Substituted 9h Fluoren 9 Amines

Chemical Modifications on the N-Aryl Ring (e.g., Substitution Pattern Effects)

The electronic properties of N-substituted 9H-fluoren-9-amines can be systematically modulated by introducing various substituents onto the N-aryl ring. The nature and position of these substituents significantly influence the molecule's photophysical and electrochemical characteristics. For instance, the reaction of 9-fluorenone (B1672902) with different anilines, such as 4-chloroaniline, can be used to synthesize a range of N-aryl-9H-fluoren-9-imines, which are precursors to the corresponding amines. researchgate.net

Studies on related N-aryl-9H-fluoren-9-imines have shown that the dihedral angle between the fluorene (B118485) moiety and the N-aryl ring is a critical parameter. This angle is influenced by the substituents on the phenyl ring. For example, in N-(4-chlorophenyl)-9H-fluoren-9-imine, the dihedral angle is approximately 64.6°. researchgate.net In the case of N-(9H-Fluoren-9-ylidene)-4-methylaniline, this angle is reported to be around 71.1°. nih.gov These structural variations, induced by different substituents, directly impact the extent of π-conjugation between the fluorene core and the N-aryl ring, thereby affecting the molecule's electronic properties.

The introduction of electron-donating or electron-withdrawing groups on the N-aryl ring provides a powerful tool for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a key consideration in the design of materials for electronic devices. The synthesis of such derivatives often involves transition-metal-free N-arylation methods or classical condensation reactions. nih.gov For example, an efficient N-arylation can be achieved by reacting amines with o-silylaryl triflates in the presence of cesium fluoride. nih.gov

Compound Substituent on N-Aryl Ring Dihedral Angle (°) Reference
N-(4-chlorophenyl)-9H-fluoren-9-imine4-Chloro64.6 researchgate.net
N-(9H-Fluoren-9-ylidene)-4-methylaniline4-Methyl71.1 nih.gov

Functionalization at Various Positions of the Fluorene Moiety (e.g., C2, C7, C9)

The fluorene moiety itself offers several positions for functionalization, with the C2, C7, and C9 positions being the most reactive and commonly modified. mdpi.com Halogenation, particularly bromination or iodination, at the C2 and C7 positions is a common strategy to introduce reactive handles for further modifications through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig. mdpi.com

Functionalization at the C9 position is particularly interesting as it can alter the hybridization of the carbon atom from sp3 to sp2, leading to the formation of dibenzofulvene derivatives. mdpi.com This change significantly impacts the planarity and conjugation of the molecule. A variety of substituents can be introduced at the C9 position. For instance, 9-(phenylethynyl)-9H-fluoren-9-ols can react with various aminobenzamides in the presence of a boron trifluoride catalyst to yield highly functionalized 9-substituted fluorene derivatives. thieme-connect.deresearchgate.net This demonstrates a versatile method for introducing complex groups at this position. The modification at the C9 position has been shown to cause a significant bathochromic (red) shift in the absorption spectra of the resulting compounds compared to the parent fluorene. mdpi.com

The synthesis of compounds like N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine highlights the strategy of modifying both the fluorene core (at C2 and C9) and the N-aryl ring. atomfair.com The dimethyl substitution at C9 enhances thermal stability, a crucial property for materials used in electronic devices. atomfair.com

Synthesis of Polymeric and Oligomeric Fluorene-Amine Architectures

The rigid and highly fluorescent nature of the fluorene core makes it an excellent building block for conjugated polymers and oligomers. N-substituted 9H-fluoren-9-amines can be incorporated into polymeric backbones to create materials with tailored electronic and optical properties. Polyfluorenes have been extensively studied for their applications in organic electronics due to their high photoluminescence quantum yields and good charge transport characteristics. acs.org

The synthesis of these polymers is often achieved through Suzuki polycondensation reactions. acs.org Oligomers of fluorene have also been synthesized to study the relationship between chain length and photophysical properties. Well-defined, monodisperse oligo(9,9-di-n-hexylfluorene-2,7-diyl)s have been prepared using a repetitive divergent synthesis approach. researchgate.net The incorporation of amine functionalities, such as the N-(4-methylphenyl)amine group, can enhance the hole-transporting properties of the resulting polymers and oligomers. These materials are designed for use in organic light-emitting diodes (OLEDs). semanticscholar.org

Design and Synthesis of Hybrid Molecular Systems

Hybrid molecular systems, where the fluorene-amine core is covalently linked to other functional moieties, are designed to create materials with novel properties arising from the interaction between the different components. A common strategy is the creation of donor-π-acceptor (D-π-A) type architectures, where the N-aryl-9H-fluoren-9-amine unit can act as the electron donor. acs.org

For example, chromophores based on 9,9-dimethyl-9H-fluoren-2-amine have been synthesized where the fluorene-amine donor is connected to various electron-accepting groups through a π-conjugated bridge. acs.orgresearchgate.net The intramolecular charge transfer (ICT) in these systems is crucial for their non-linear optical (NLO) properties. The design of these hybrid systems allows for the fine-tuning of their frontier molecular orbital energy levels and their light absorption and emission characteristics. nih.gov

Applications in Advanced Organic Materials

The versatility in the derivatization of 9H-Fluoren-9-amine, N-(4-methylphenyl)- and related compounds has led to their exploration in a wide range of advanced organic materials. thieme-connect.denih.gov

Fluorene-based materials are prime candidates for use in optoelectronic devices due to their high fluorescence efficiency and thermal stability. thieme-connect.deacs.org N-aryl-9H-fluoren-9-amine derivatives are particularly valued as hole-transporting materials (HTMs) in OLEDs. researchgate.net The amine moiety facilitates the transport of positive charge carriers (holes).

For instance, 9,9-bis{4-[di-(p-biphenyl)aminophenyl]}fluorene (BPAPF), a related fluorene-amine derivative, has demonstrated superior performance as an HTM in electroluminescent devices compared to standard materials. researchgate.net Devices incorporating BPAPF have achieved high luminance and quantum efficiencies. researchgate.net The synthesis of novel fluorene emitting materials often involves Ullmann coupling reactions to link carbazole (B46965) and fluorene units, creating molecules with beneficial morphology and solubility for device fabrication. tci-thaijo.org The rigid structure of compounds like N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine makes them valuable intermediates for creating extended π-systems for optoelectronic applications. atomfair.com

Device Application Compound Type Key Property Reference
Organic Light-Emitting Diodes (OLEDs)N-aryl-9H-fluoren-9-amine derivativesHole-transporting researchgate.net
Organic SemiconductorsDimethylfluorene derivativesEnhanced thermal stability atomfair.com
Emitting Materials for OLEDsCarbazole-fluorene hybridsHigh fluorescence tci-thaijo.org

The development of materials with significant non-linear optical (NLO) properties is driven by their potential applications in optical switching, data storage, and telecommunications. acs.orgnih.gov "Push-pull" molecules, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system, are a key design strategy for NLO chromophores. acs.org

Derivatives of 9,9-dimethyl-9H-fluoren-2-amine have been investigated as the donor component in such "push-pull" systems. researchgate.netnih.gov The NLO response, particularly the first hyperpolarizability (β), can be enhanced by optimizing the strength of the donor and acceptor groups and the nature of the conjugated linker. acs.org Studies have shown that the strategic placement of donor and acceptor groups on the fluorene unit to create a linear conjugation path leads to improved intrinsic hyperpolarizability compared to non-linear arrangements. nih.gov The investigation into fluorenone-based molecular materials has also revealed their potential for applications such as second harmonic generation (SHG). researchgate.net

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